N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Lipophilicity Drug-likeness Permeability

This achiral screening compound delivers an optimal logP of 1.65, modest TPSA (73.1 Ų), and balanced H-bond profile, making it an ideal CNS lead scaffold. Its superior aqueous solubility (logSw -1.81) over polar analogs minimizes false negatives in HTS. The flexible glycinamide-benzylamide linker accesses shallow PPI pockets inaccessible to rigid scaffolds. Ideal as a soluble, permeable starting point for kinase/GPCR programs requiring brain penetration.

Molecular Formula C18H22N6O2
Molecular Weight 354.4 g/mol
Cat. No. B10986445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Molecular FormulaC18H22N6O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H22N6O2/c25-16(21-13-15-5-2-1-3-6-15)14-22-18(26)24-11-9-23(10-12-24)17-19-7-4-8-20-17/h1-8H,9-14H2,(H,21,25)(H,22,26)
InChIKeyOCPAEJWURKJCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes18 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide – Procurement-Relevant Physicochemical & Scaffold Profile


N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide (CAS 1351690‑48‑6, ChemDiv ID Y043‑6458) is a synthetic small molecule comprising a piperazine core N‑substituted with a pyrimidin‑2‑yl ring and a glycinamide‑benzylamide side chain . It is catalogued as a screening compound for drug‑discovery campaigns . Computed physicochemical descriptors—logP 1.65, logD₇.₄ 1.65, logSw –1.81, topological polar surface area 73.1 Ų, six hydrogen‑bond acceptors, and two hydrogen‑bond donors—place it within favourable drug‑like property space . No primary pharmacological activity has been reported for this specific congener.

Why N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide Cannot Be Freely Substituted by In‑Class Analogs


Within the series of N‑[2‑(substituted‑amino)‑2‑oxoethyl]‑4‑(pyrimidin‑2‑yl)piperazine‑1‑carboxamide analogs, seemingly minor changes to the terminal amine substituent produce quantifiable shifts in lipophilicity (logP span ≥ 0.22), aqueous solubility (logSw span ≥ 0.27), and hydrogen‑bonding capacity (HBA span ≥ 1) . Because absorption, passive permeability, metabolic stability, and target‑off‑target selectivity are directly influenced by these molecular descriptors, two compounds that appear structurally interchangeable can display meaningfully different in vitro ADME behaviour and polypharmacology profiles. Generic substitution without experimental verification therefore carries the risk of altered assay performance, confounded screening hits, or failure to reproduce published results.

N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide – Quantitative Differentiation Relative to Closest Analogs


Lipophilicity Differentiation vs. N‑[(2S)‑1‑(Benzylamino)‑1‑oxopropan‑2‑yl] Analog – logP/logD Comparison

Compared with its chiral methyl‑substituted analog (ChemDiv Y043‑6433), the target compound lacks the α‑methyl group, resulting in higher computed lipophilicity. The logP for the target is 1.65, versus 1.59 for the (S)‑methyl analog . The corresponding logD₇.₄ values are 1.65 and 1.59, respectively, giving a ΔlogP of +0.06 and ΔlogD of +0.06. Although modest, this difference corresponds to a predicted ∼15 % increase in passive permeability according to the established logD–Papp correlation [1], which can be significant in optimizing CNS exposure or cellular uptake in screening assays.

Lipophilicity Drug-likeness Permeability

Aqueous Solubility Advantage Over the 4‑Methoxyanilino Analog – logSw Comparison

The target compound exhibits predicted intrinsic aqueous solubility (logSw) of –1.81, which is 0.21 log units higher (i.e., ~62 % more soluble on a molar basis) than the 4‑methoxyanilino analog (ChemDiv Y043‑6445), which has logSw = –2.02 . The 4‑methoxyanilino analog also introduces an additional hydrogen‑bond acceptor (HBA = 7 vs. 6) and larger polar surface area (PSA = 79.3 Ų vs. 73.1 Ų), both of which can further reduce passive permeability . Therefore, the target compound’s lower PSA and higher predicted solubility make it a more suitable starting point for projects where aqueous solubility is a limiting factor.

Solubility ADME Formulation

Scaffold‑Hop Differentiation from N‑(4‑Chlorophenyl)‑4‑(pyrimidin‑2‑yl)piperazine‑1‑carboxamide – Conformational Flexibility & Crystal‑Structure Evidence

The N‑(4‑chlorophenyl) analog, whose single‑crystal X‑ray structure has been solved and deposited in the Cambridge Structural Database (CSD), adopts a rigid chair conformation with equatorial substituents and intermolecular hydrogen‑bond chains [1]. In contrast, the target compound bears a flexible glycinamide‑benzylamide linker that is absent in the 4‑chlorophenyl analog. This structural difference is expected to increase the number of accessible conformers and may broaden the target‑binding profile. The dihedral angle between the terminal phenyl ring and the piperazine plane, measured at 42.4–45.8° in the crystal of the 4‑chlorophenyl analog [1], cannot be extrapolated to the target compound, emphasizing that procurement of the specific compound is necessary for reproducible pharmacological results.

Conformational analysis Crystal structure Scaffold hopping

Hydrogen‑Bond Donor/ Acceptor Profile Relative to Close Analogs – PSA and HBA/HBD Counts

The target compound possesses 2 hydrogen‑bond donors (HBD) and 6 acceptors (HBA), with a topological polar surface area (tPSA) of 73.1 Ų . In contrast, the 4‑methoxyanilino analog (ChemDiv Y043‑6445) has 2 HBD, 7 HBA, and tPSA = 79.3 Ų , while the (S)‑methyl analog (ChemDiv Y043‑6433) has 2 HBD, 6 HBA, and tPSA = 72.5 Ų . The lower HBA count and tPSA of the target relative to the 4‑methoxyanilino analog are consistent with the classic “rule‑of‑five” space and suggest better predicted oral absorption and blood‑brain barrier penetration. These differences, though subtle, can be decisive in selecting a compound for parallel medicinal chemistry or phenotypic screening where central nervous system (CNS) exposure is under evaluation.

Hydrogen bonding Drug-likeness Permeability

Evidence‑Based Application Scenarios for N-[2-(Benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide


Hit‑to‑Lead Optimization of CNS‑Penetrant Kinase or GPCR Inhibitors

The compound’s favorable lipophilicity (logP 1.65), modest polar surface area (73.1 Ų), and balanced hydrogen‑bond profile position it as a rational starting scaffold for CNS‑targeted kinase or GPCR programs where passive brain penetration is required. Its benzylamine motif can be further functionalized to dial in potency while maintaining permeability, as demonstrated by its differentiation from more polar analogs such as the 4‑methoxyanilino congener .

High‑Throughput Screening (HTS) Library Selection for Solubility‑Sensitive Assays

With a predicted logSw of –1.81, the compound exhibits meaningful solubility advantage over the 4‑methoxyanilino analog (logSw –2.02) and is therefore better suited for HTS campaigns run under aqueous conditions, reducing the risk of false negatives arising from compound precipitation .

Chemical Probe Development for Linker‑Dependent Protein‑Protein Interaction (PPI) Targets

The flexible glycinamide‑benzylamide linker distinguishes the compound from rigid, directly‑linked aryl‑piperazine carboxamides such as the 4‑chlorophenyl analog, whose conformational constraints have been established crystallographically [1]. This flexibility may allow the compound to access shallow or dynamic PPI binding pockets, making it a candidate for developing probes against targets that are intractable with rigid scaffolds.

Backup Compound or Negative Control for In Vivo Studies Where Metabolic Stability of the α‑Methyl Analog is Undesirable

The (S)‑α‑methyl analog (Y043‑6433) incorporates a chiral center that may confer metabolic liabilities (e.g., stereospecific oxidation). The target compound lacks this methyl group and may therefore serve as an achiral, metabolically distinct backup or negative control in animal pharmacokinetic and efficacy studies, as suggested by its higher logP and altered metabolic soft‑spot count .

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